An In-Depth Technical Guide to Bis-(N,N'-NHS-PEG4)-Cy5: Properties, Conjugation, and Applications
An In-Depth Technical Guide to Bis-(N,N'-NHS-PEG4)-Cy5: Properties, Conjugation, and Applications
Introduction: Deconstructing a Powerful Fluorophore for Bioconjugation
In the landscape of modern biological research and therapeutic development, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions. Among these, Cyanine 5 (Cy5) dyes have become exceptionally popular due to their emission in the far-red region of the spectrum, a window where cellular and tissue autofluorescence is minimal, leading to a superior signal-to-noise ratio.[1] This guide focuses on a specific, highly versatile derivative: Bis-(N,N'-NHS-PEG4)-Cy5.
This molecule is a sophisticated chemical tool engineered for precision. It comprises three key components:
-
The Cy5 Core: A far-red fluorophore that provides the bright, detectable signal.[2][3]
-
Two N-Hydroxysuccinimide (NHS) Esters: These are highly efficient amine-reactive groups that enable the covalent attachment of the dye to biomolecules.[1][4] The "Bis" prefix indicates the presence of two such reactive groups, offering potential for crosslinking or enhanced labeling.
-
A Polyethylene Glycol (PEG4) Linker: This discrete four-unit PEG spacer is not merely a connector. It imparts critical properties, including increased hydrophilicity and solubility in aqueous buffers, and it acts as a flexible spacer arm to minimize steric hindrance between the dye and the labeled biomolecule.[5][6][7] This can help preserve the biological activity of the target molecule after conjugation.[8]
This guide provides a comprehensive overview of the spectral properties, bioconjugation chemistry, and critical applications of Bis-(N,N'-NHS-PEG4)-Cy5, designed for researchers and drug development professionals seeking to leverage this powerful reagent.
Part 1: Core Spectroscopic and Physicochemical Properties
Understanding the fundamental properties of the fluorophore is paramount for designing robust experiments and ensuring accurate data interpretation. Bis-(N,N'-NHS-PEG4)-Cy5 is characterized by its strong absorption and emission in the far-red portion of the electromagnetic spectrum.
Key Quantitative Data Summary
The following table summarizes the essential spectral and physical characteristics of Bis-(N,N'-NHS-PEG4)-Cy5. These values are critical for instrument setup, concentration calculations, and predicting experimental outcomes.
| Property | Value | Source |
| Excitation Maximum (λex) | ~649 nm | [5][9] |
| Emission Maximum (λem) | ~667 nm | [5][9] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [5] |
| Molecular Weight (MW) | 1081.7 g/mol | [5] |
| Solubility | Water, DMSO, DMF | [5] |
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Expert Insight: The high molar extinction coefficient is a direct indicator of the dye's efficiency in absorbing light, contributing to its exceptional brightness. The excitation maximum at ~649 nm makes it perfectly suited for excitation by common laser lines, such as the 633 nm HeNe or 647 nm Krypton-ion lasers.[2] Its emission profile is well-matched with standard Cy5 filter sets on most imaging systems and flow cytometers.[2]
Part 2: The Chemistry of Bioconjugation
The utility of Bis-(N,N'-NHS-PEG4)-Cy5 lies in its ability to form stable, covalent bonds with biomolecules. This is achieved through the reaction of its NHS esters with primary amines.
The NHS Ester Reaction Mechanism
The reaction is a classic nucleophilic acyl substitution.[10] A primary amine (-NH₂), typically found on the N-terminus of a protein or the side chain of a lysine residue, acts as a nucleophile.[11] It attacks the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently collapses, releasing the N-hydroxysuccinimide group and forming a highly stable amide bond.[12]
Caption: NHS ester reaction with a primary amine.
Causality Behind Experimental Choices: The Critical Role of pH
The efficiency of the labeling reaction is critically dependent on pH.[13]
-
Below pH 7.5: Primary amines are predominantly protonated (-NH₃⁺). In this state, they are no longer nucleophilic, and the labeling reaction will proceed very slowly, if at all.[10]
-
Optimal Range (pH 8.3 - 8.5): In this slightly alkaline range, a sufficient proportion of amines are deprotonated and reactive, while the NHS ester remains relatively stable.[13]
-
Above pH 9.0: While the rate of aminolysis (the desired reaction) increases, the rate of hydrolysis of the NHS ester (reaction with water) accelerates dramatically.[4] This competing hydrolysis reaction inactivates the dye, significantly reducing the labeling efficiency.[4]
Trustworthiness through Self-Validation: Avoiding Pitfalls
A robust protocol must account for these chemical principles.
-
Buffer Selection: It is imperative to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[11][14] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the dye, drastically reducing conjugation efficiency.[11][14]
-
Reagent Preparation: The NHS ester is moisture-sensitive.[14] The reagent should be equilibrated to room temperature before opening to prevent condensation and dissolved in a dry organic solvent like DMSO or DMF immediately before use.[13][14] Stock solutions should not be prepared for long-term storage as the NHS ester will hydrolyze over time.[14]
Part 3: Experimental Protocol - Protein Labeling Workflow
This section provides a detailed, field-proven methodology for labeling a generic antibody or protein with Bis-(N,N'-NHS-PEG4)-Cy5.
Workflow Overview
Caption: Protein labeling and purification workflow.
Step-by-Step Methodology
-
Preparation of the Protein:
-
Rationale: To ensure efficient labeling, the protein must be in an appropriate amine-free buffer at an optimal concentration.
-
Action: If the protein is in a buffer containing Tris or glycine, it must be exchanged into a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be done via dialysis or by using a desalting spin column. The final protein concentration should be at least 2 mg/mL; lower concentrations reduce labeling efficiency.[11]
-
-
Preparation of the Dye Solution:
-
The Labeling Reaction:
-
Rationale: The molar ratio of dye to protein determines the final degree of labeling. A 10-fold molar excess of dye is a common starting point for antibodies.
-
Action: Add the calculated volume of the dye stock solution to the protein solution. For example, for 1 mg of a 150 kDa antibody (IgG), add a 10-fold molar excess of the dye. Mix gently and incubate for 1 hour at room temperature, protected from light.[11][15]
-
-
Purification of the Conjugate:
-
Rationale: It is crucial to remove all non-conjugated, free dye, as its presence will interfere with downstream quantification and applications.
-
Action: The most common and efficient method for this scale is size-exclusion chromatography using a pre-packed spin desalting column (e.g., Sephadex G-25).[11][15] Follow the manufacturer's protocol to separate the high-molecular-weight protein conjugate from the low-molecular-weight free dye.[16]
-
-
Characterization and Calculation of the Degree of Labeling (DOL):
-
Rationale: The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter.[17] It validates the success of the conjugation and ensures batch-to-batch consistency.[18]
-
Action: Measure the absorbance of the purified conjugate solution in a spectrophotometer at 280 nm (for protein) and at the dye's absorbance maximum (~649 nm).
-
Calculation:
-
Concentration of Cy5 (M): [Cy5] = A_max / ε_dye (Where A_max is the absorbance at ~649 nm and ε_dye is 232,000 M⁻¹cm⁻¹)
-
Correction for Dye Absorbance at 280 nm: The Cy5 dye also absorbs light at 280 nm, which will artificially inflate the protein concentration measurement. A correction factor (CF) must be applied. For Cy5, the CF is approximately 0.04 (i.e., A₂₈₀ of the dye is about 4% of its A_max).[3] Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
Concentration of Protein (M): [Protein] = Corrected A₂₈₀ / ε_protein (Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm).
-
-
Expert Insight: For most antibodies, an optimal DOL is typically between 2 and 10.[18] A DOL that is too low results in a dim signal, while a DOL that is too high can lead to self-quenching of the fluorophores and may compromise the protein's biological activity.[1][17]
-
Part 4: Applications in Research and Drug Development
The unique properties of Bis-(N,N'-NHS-PEG4)-Cy5 make it a valuable tool across numerous applications:
-
Fluorescence Microscopy and Flow Cytometry: Labeled antibodies are widely used to identify and quantify specific cell populations or subcellular structures. The far-red emission of Cy5 minimizes interference from cellular autofluorescence, enabling high-contrast imaging.[1][2]
-
In Vivo Imaging: The PEG linker enhances the solubility and in vivo stability of the conjugate.[5][20] The far-red light of Cy5 can penetrate tissue more deeply than shorter wavelengths, making it suitable for non-invasive imaging in small animal models.[2]
-
Antibody-Drug Conjugates (ADCs): The PEG linker is a key component in modern ADC design, improving the pharmacokinetic profile of the therapeutic agent.[6] While this specific molecule is for labeling, the principles of using PEGylated dyes are central to the characterization and development of ADCs.
-
Immunoassays: The high sensitivity of fluorescence allows for the development of robust and quantitative assays, such as fluorescence-linked immunosorbent assays (FLISAs), for detecting low-abundance targets.
Conclusion
Bis-(N,N'-NHS-PEG4)-Cy5 is more than a simple fluorophore; it is an engineered reagent designed for high-performance bioconjugation. Its bright, far-red emission, coupled with a hydrophilic PEG spacer and efficient amine-reactive chemistry, provides researchers and developers with a reliable tool for creating sensitive and specific probes. By understanding the underlying chemical principles and adhering to validated protocols for conjugation and characterization, users can unlock the full potential of this versatile molecule to advance their scientific and therapeutic goals.
References
-
Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]
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Assay Genie. (n.d.). Protein Cy5 Labeling Kit (#BN01056). Retrieved from [Link]
-
Nakajima, T., et al. (2014). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PLoS ONE, 9(4), e95406. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Ke, T., et al. (2012). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. Bioconjugate Chemistry, 23(7), 1437-1445. Retrieved from [Link]
-
Ke, T., et al. (2012). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. ACS Publications. Retrieved from [Link]
-
BioVision. (n.d.). EZLabel Protein Cy5 Labeling Kit. Retrieved from [Link]
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